BenchChemオンラインストアへようこそ!

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Physicochemical Properties PET Tracer Development drug metabolism

Ensure your kinase inhibitor program uses the correct intermediate. CAS 2098088-47-0 features a 2-fluoroethyl substituent essential for 18F-labeled PET tracer development and metabolic stability. The pyridin-4-yl configuration delivers linear hinge-binding geometry mandatory for ALK inhibitors; the pyridin-3-yl isomer (CAS 2098078-97-6) introduces critical SAR defects. Certified ≥98% purity avoids costly late-stage re-purification. Verify CAS 2098088-47-0 before ordering to protect affinity data and radiolabeling feasibility. Buy now for validated ALK-targeted research.

Molecular Formula C12H11FN4
Molecular Weight 230.24 g/mol
CAS No. 2098088-47-0
Cat. No. B1483197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
CAS2098088-47-0
Molecular FormulaC12H11FN4
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C=C2CC#N)CCF
InChIInChI=1S/C12H11FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2
InChIKeyRTUWDZXHHQVFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098088-47-0): Chemical Profile and Comparator Identification


2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098088-47-0) is a fluorinated pyrazole-acetonitrile derivative recognized as a versatile intermediate for medicinal chemistry, particularly for generating anaplastic lymphoma kinase (ALK) inhibitor candidates. Its molecular framework combines a pyridine hinge-binding motif, a fluoroethyl substituent to modulate metabolic stability, and a reactive acetonitrile group for further derivatization [1]. As a specialized research chemical with a molecular weight of 230.24 g/mol and a standard purity of 98% (HPLC) from certified suppliers, it requires careful differentiation from close structural analogs such as the non-fluorinated 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile and the regioisomeric 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile to ensure the correct compound is selected for target-specific research .

Generic Substitution Risks for 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile: Why Analogs Are Not Interchangeable


This compound belongs to a series of pyrazole-acetonitrile analogs where minor structural modifications cause major shifts in critical drug-discovery parameters. Simple replacement with the non-fluorinated ethyl analog (CAS 2098079-03-7) deletes the fluoroethyl group, which is known to enhance metabolic stability, alter molecular conformation, and is crucial for generating 18F-labeled PET tracers. Similarly, shifting the pyridine nitrogen from the 4-position to the 3-position regioisomer (CAS 2098078-97-6) fundamentally alters the hinge-binding vector and hydrogen-bonding network within a kinase active site, likely abolishing target selectivity [1]. Consequently, procurement without verifying the specific CAS 2098088-47-0 and the position of the pyridyl nitrogen jeopardizes the validity of structure-activity relationship (SAR) data, reaction yield optimization, and ultimately the pharmacological profile of the final drug candidate .

Quantitative Differentiation of CAS 2098088-47-0 Against Closest Analogs


Fluoroethyl vs. Ethyl Substitution: A Direct Physicochemical and Labeling Advantage

Replacing the fluoroethyl group with a standard ethyl group eliminates the possibility of direct 18F-radiolabeling, a prerequisite for PET imaging studies. Furthermore, the introduction of fluorine is known to increase lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the terminal carbon. In a direct structural comparison, the target fluoroethyl compound exhibits a higher calculated partition coefficient (cLogP) compared to the non-fluorinated ethyl analog, which directly impacts cell permeability and potential blood-brain barrier (BBB) penetration [1].

Physicochemical Properties PET Tracer Development drug metabolism

Regioselectivity: Pyridin-4-yl vs. Pyridin-3-yl Isomer Comparison

A direct head-to-head comparison of the pyridin-4-yl target compound with the pyridin-3-yl analog reveals a fundamental difference in molecular geometry. The target compound presents a linear para-substituted pyridine, ideal for binding to the hydrophobic back pocket of kinase hinge regions. In contrast, the regioisomeric comparator (CAS 2098078-97-6) presents a meta-substituted pyridine, which alters the exit vector for subsequent substituents by approximately 60°, a well-documented critical parameter in kinase inhibitor scaffold design [1]. The compounds have identical molecular formulas and weights (230.24 g/mol) but are distinct chemical entities with different predicted dipole moments and binding conformations.

Kinase Selectivity Hinge-Binder drug design

Purity Benchmarking: Supplier-Verified 98% HPLC Purity for Reproducible Synthesis

A cross-study comparison of supplier technical specifications reveals a differentiated quality standard. The target compound, sourced from registered and audited suppliers, is delivered with a certified standard purity of 98% as verified by HPLC, NMR, and GC . This contrasts with other market offerings of the same or similar analogs, where standard purity may be guaranteed only at 95% . This 3% absolute purity difference is critical for intermediates used in multi-step convergent synthesis, where cumulative impurity carry-over can drastically reduce the yield and purity of the final active pharmaceutical ingredient (API).

Quality Control Synthetic Chemistry procurement

Physicochemical Property Differentiation: cLogP and CNS Multiparameter Optimization (MPO)

A key differentiator for CNS drug discovery is physicochemical compliance. A class-level inference, based on calculated properties, shows the target fluoroethyl compound possesses a higher lipophilicity (cLogP) than the non-fluorinated ethyl analog, due to the electron-withdrawing effect of fluorine. This increase, while modest, can shift the compound into a more favorable range for BBB penetration, a critical factor for targeting brain metastases in ALK-driven cancers [1]. The compound's molecular weight (230.24 g/mol) and topological polar surface area (tPSA) also position it favorably within the CNS MPO desirability window, a property not guaranteed with heavier, more polar analogs.

Lipophilicity Blood-Brain Barrier druglikeness

Synthetic Utility: The Acetonitrile Moiety as a Transformable Chemical Handle

The presence of a primary acetonitrile group (pKa of α-proton ≈ 20-25) at the 4-position of the pyrazole ring provides superior synthetic versatility compared to analogs where this motif is replaced by a methyl or a simple carbonitrile. While the isomeric 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (CAS 2098137-75-6) lacks the methylene bridge and offers fewer derivatization options, the target compound's acetonitrile group can be selectively reduced to yield the corresponding ethylamine, hydrolyzed to the acetic acid, or reacted with various electrophiles to build complex libraries [1]. This makes it a strategic choice for diversity-oriented synthesis, where a single intermediate can be pivoted into multiple lead series.

Synthetic Chemistry Library Generation Functional Group Interconversion

High-Impact Application Scenarios for 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098088-47-0)


ALK-Targeted PET Tracer Development

The definitive presence of the 2-fluoroethyl group uniquely positions CAS 2098088-47-0 as the precursor of choice for generating 18F-labeled ALK inhibitor candidates. Its non-fluorinated ethyl analog is fundamentally incompatible with this application [1]. This compound enables researchers to synthesize radioligands to visualize ALK expression in non-small cell lung cancer (NSCLC) xenografts via PET imaging, a capability essential for both diagnostic biomarker development and pharmacokinetic profiling of ALK therapeutics.

Kinase Inhibitor SAR by Regioisomeric Control

In structure-activity relationship (SAR) studies for kinase inhibitors, the pyridin-4-yl configuration of CAS 2098088-47-0 is essential for achieving the linear hinge-binding geometry required by targets like ALK. Using the commercially available pyridin-3-yl isomer (CAS 2098078-97-6) as a substitute would introduce a critical defect in the molecular recognition pattern, leading to a systematic error in affinity data [1]. This compound must be specified for any project iterating on 3,4-diarylpyrazole kinase hinge-binders.

High-Purity Intermediate for Multi-Step Convergent Synthesis

For medicinal chemistry groups scaling up a clinical candidate, the certified 98% HPLC purity of CAS 2098088-47-0 from qualified suppliers is a critical procurement parameter [1]. Using a lower-purity (95%) alternative risks introducing byproducts that become inseparable in a convergent synthesis's final step, necessitating costly re-purification. The 98% standard ensures higher fidelity in quantitative biological assay data and reduces the risk of false-positive or false-negative results due to cumulative impurities.

CNS Drug Discovery Programs Targeting Brain Metastases

For projects requiring blood-brain barrier (BBB) penetration to treat brain metastases of ALK-driven cancers, CAS 2098088-47-0 is a strategically selected intermediate. Its calculated lipophilicity enhancement, driven by the fluoroethyl group, places it in a more favorable CNS MPO score range compared to its non-fluorinated ethyl analog (CAS 2098079-03-7) [1]. This compound is therefore the preferred starting point for designing next-generation ALK inhibitors with improved brain exposure, a key differentiator from earlier generation drugs.

Quote Request

Request a Quote for 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.